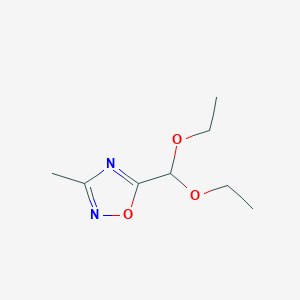
2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidine derivatives has been explored through various methods. In one study, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters with hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes. These compounds could be further dehydrogenated to yield oxazoles and thiazoles . Another approach involved the condensation of amino thiazolyl with tert-butoxycarbonylprop-2-oxyimino acetic acid in the presence of triethyl phosphate, leading to the formation of a benzothiazolyl thioester with a high yield under optimized conditions . Additionally, a novel method for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids was reported, which included dehydration of a piperidinethiocarbonate derivative followed by nucleophilic reaction and acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, was determined to be essentially planar for the thiazolidine moiety. The 4-aminobenzoic acid fragment was inclined at a significant angle to this plane. In the crystal, molecules were arranged in layers with specific hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of thiazolidine derivatives has been investigated in several studies. For instance, oxazolidines and thiazolidines were found to form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine. They could also undergo acetylation and subsequent cyclization to form bicyclic compounds . Another study demonstrated the addition reaction of o-aminobenzenethiol to thiazolidones, leading to the formation of benzothiazinyl-thiazolidones and their dehydrogenation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. For example, the planarity of the thiazolidine moiety and the specific arrangement of molecules in the crystal lattice can affect the compound's solubility and melting point . The presence of functional groups such as ethoxycarbonyl and amino groups can also impact the acidity, basicity, and reactivity of these compounds . The sensitivity of related benzoxazole and benzothiazole compounds to pH and metal cations suggests that thiazolidine derivatives may also exhibit similar properties, potentially making them useful as sensors or probes .
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds related to thiazolidinones and benzothiazoles have been synthesized and evaluated for their antimicrobial activities. For instance, Patel et al. (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their antimicrobial properties, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Shukla, Pandey, & Chawla (2019) synthesized 5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acid derivatives, which showed appreciable antimicrobial activity against a range of microbial strains, highlighting the potential of such compounds in combating antibiotic-resistant bacteria (Shukla, Pandey, & Chawla, 2019).
Potential in Material Science
Beyond biological applications, benzoic acid derivatives exhibit promising characteristics in material science. Amarnath & Palaniappan (2005) discussed the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer, which could enhance its conductivity and potentially be used in advanced technological applications (Amarnath & Palaniappan, 2005).
Safety and Hazards
特性
IUPAC Name |
2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYRTPQEOQLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)






![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

